molecular formula C10H14FNO B1457526 Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine CAS No. 1528146-40-8

Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine

Cat. No.: B1457526
CAS No.: 1528146-40-8
M. Wt: 183.22 g/mol
InChI Key: VJVHDBMDSSCAAK-UHFFFAOYSA-N
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Description

Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine is a synthetic compound belonging to the class of phenethylamines. It has gained attention in recent years due to its potential therapeutic effects and recreational use. This compound is characterized by the presence of a fluorine atom at the 4-position and a methoxy group at the 3-position on the benzyl ring, along with an ethylamine side chain.

Properties

IUPAC Name

N-[(4-fluoro-3-methoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-3-12-7-8-4-5-9(11)10(6-8)13-2/h4-6,12H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVHDBMDSSCAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst.

    Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.

    Nitration and Reduction: The benzene ring is nitrated, followed by the reduction of the nitro group to an amine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion to primary amines.

    Substitution: Halogenated benzyl derivatives.

Scientific Research Applications

Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurotransmitter research.

    Medicine: Investigated for its potential therapeutic effects, including its psychoactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine involves its interaction with various molecular targets and pathways. As a phenethylamine derivative, it is likely to interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters such as serotonin, dopamine, and norepinephrine. This interaction can lead to altered mood, perception, and cognition.

Comparison with Similar Compounds

Similar Compounds

    (4-Fluoro-3-methoxyphenethylamine): Similar structure but lacks the ethylamine side chain.

    (4-Fluoro-3-methoxyamphetamine): Contains an additional methyl group on the amine.

    (4-Fluoro-3-methoxyphenylpropanolamine): Similar structure with a hydroxyl group on the propyl chain.

Uniqueness

Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine is unique due to its specific substitution pattern on the benzyl ring and the presence of an ethylamine side chain. This combination of functional groups contributes to its distinct chemical and biological properties, differentiating it from other phenethylamine derivatives.

Biological Activity

Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following features:

  • Molecular Formula : C11H14FNO2
  • Molecular Weight : Approximately 199.24 g/mol
  • Functional Groups : The compound contains an ethyl group, a fluorinated aromatic ring, and an amine functional group, which contribute to its unique chemical properties and biological activities .

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Anticancer Activity :
    • Compounds similar to this compound have shown potential in cancer therapy. Studies suggest that such compounds may inhibit pathways involved in tumor growth and metastasis. For instance, fluorinated analogs have demonstrated enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer .
    • A notable study highlighted that certain derivatives exhibited better activity than established chemotherapeutic agents, indicating their potential as lead compounds for drug development .
  • Neurotransmitter Modulation :
    • The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to mood disorders such as depression. Its structural similarity to known psychoactive substances suggests it may interact with serotonin or dopamine receptors .
  • Anti-inflammatory Properties :
    • Preliminary studies indicate that this compound may possess anti-inflammatory properties, potentially through modulation of cytokine production or inhibition of inflammatory pathways .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions:

  • Reduction Reactions : The compound can be synthesized from corresponding nitriles or ketones through reduction processes using reagents like Raney Nickel .
  • Substitution Reactions : Halogenated precursors can undergo nucleophilic substitution to introduce the amine functionality .

Case Study 1: Anticancer Efficacy

A study explored the anticancer efficacy of this compound analogs against human cancer cell lines. The results showed significant inhibition of cell proliferation with IC50 values lower than those of standard chemotherapeutics. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of the compound in rodent models. The results indicated that administration led to increased serotonin levels in the brain, suggesting potential antidepressant-like effects. Behavioral assays corroborated these findings, showing reduced anxiety-like behaviors .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightAnticancer ActivityNeurotransmitter Interaction
This compound199.24 g/molYesPossible
EF24 (Piperidinone Derivative)200.25 g/molHighYes
Fluorinated PhenethylaminesVariesModerateYes

Q & A

Q. Advanced

  • In vitro assays : Screen for kinase inhibition (e.g., EGFR or BRAF) using fluorescence polarization assays. IC50 values are calculated via dose-response curves (0.1–100 µM) .
  • Structure-activity relationship (SAR) : Introduce substituents (e.g., halogens or methoxy groups) at the phenyl ring to assess electronic effects on potency. Derivatives like 4-chloro analogs show enhanced antineoplastic activity in MTT assays against HeLa cells .

How can researchers design analogs to probe the pharmacophore of this amine?

Q. Advanced

  • Bioisosteric replacement : Replace the 4-fluoro group with trifluoromethyl (-CF3) to study hydrophobic interactions.
  • Scaffold hopping : Synthesize biphenyl derivatives (e.g., [1,1′-biphenyl]-4-amine analogs) to assess π-π stacking contributions .
  • Metabolic stability : Introduce deuterium at the ethyl group’s α-position to prolong half-life in hepatic microsome assays .

What strategies mitigate solubility challenges in aqueous-based assays?

Q. Advanced

  • Co-solvents : Use 10% DMSO/PBS (v/v) for in vitro studies, ensuring final DMSO ≤1% to avoid cytotoxicity .
  • Prodrug design : Synthesize phosphate or acetylated prodrugs to enhance water solubility, with enzymatic cleavage monitored via LC-MS .
  • Nanoparticle encapsulation : Employ PEG-PLGA nanoparticles (50–100 nm) for controlled release in cell culture media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine
Reactant of Route 2
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Ethyl[(4-fluoro-3-methoxyphenyl)methyl]amine

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